4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine
CAS No.: 1707394-43-1
Cat. No.: VC2889967
Molecular Formula: C12H17N5
Molecular Weight: 231.3 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1707394-43-1 |
---|---|
Molecular Formula | C12H17N5 |
Molecular Weight | 231.3 g/mol |
IUPAC Name | 4-(1,4-diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine |
Standard InChI | InChI=1S/C12H17N5/c1-10-9-11-12(14-5-8-17(11)15-10)16-6-2-3-13-4-7-16/h5,8-9,13H,2-4,6-7H2,1H3 |
Standard InChI Key | ASGNPPOTYNXBAH-UHFFFAOYSA-N |
SMILES | CC1=NN2C=CN=C(C2=C1)N3CCCNCC3 |
Canonical SMILES | CC1=NN2C=CN=C(C2=C1)N3CCCNCC3 |
Introduction
Chemical Structure and Properties
4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrazine core with specific substitutions: a methyl group at position 2 and a 1,4-diazepan-1-yl moiety at position 4. The compound belongs to the broader class of pyrazolopyrazines, which have attracted considerable interest in medicinal chemistry and drug discovery.
Physical and Chemical Characteristics
Table 1 summarizes the key physical and chemical properties of 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine:
Property | Value |
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CAS Number | 89239-35-0 |
Molecular Formula | C₁₂H₁₇N₅ |
Molecular Weight | 231.30 g/mol |
Physical State | Solid (at standard conditions) |
Synonyms | 1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-1,4-diazepane |
SMILES Notation | CC1=CC2=CN=CC(N3CCNCCC3)=N2N=1 |
The molecule contains multiple nitrogen atoms that can serve as hydrogen bond acceptors, while the diazepane ring provides conformational flexibility. The pyrazolo[1,5-a]pyrazine core contributes aromatic character and planarity, which are important features for potential receptor binding .
Structural Characteristics and Related Compounds
Structural Features
The pyrazolo[1,5-a]pyrazine scaffold is a bicyclic heterocyclic system formed by the fusion of a pyrazole ring with a pyrazine ring. This fusion creates a planar aromatic system with distinct electronic properties that contribute to its chemical reactivity and biological interactions .
The 1,4-diazepane substituent at position 4 represents a seven-membered heterocyclic ring containing two nitrogen atoms. This moiety is significant in medicinal chemistry due to its conformational flexibility and potential to interact with various biological targets .
Related Compounds
Several related compounds provide context for understanding the properties and potential applications of 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine:
Table 2: Structurally Related Compounds
The pyrazolo[1,5-a]pyrazine scaffold is found in numerous compounds with documented biological activities, including anxiolytic, anticancer, and anti-inflammatory properties .
Synthesis and Preparation Methods
Nucleophilic Substitution Approach
This method typically involves:
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Preparation of 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one
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Conversion to 4-chloro-2-methylpyrazolo[1,5-a]pyrazine using phosphoryl chloride
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Nucleophilic substitution with 1,4-diazepane
The synthesis of the pyrazolo[1,5-a]pyrazine core can be achieved through established methods, such as the reaction of amino pyrazoles with suitable enaminones or chalcones, as described for similar compounds .
Alternative Synthetic Routes
Based on research with analogous structures, alternative synthetic strategies may include:
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Three-component reactions involving amino pyrazoles, enaminones, and suitable reagents
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Rh(II)-catalyzed reactions of 1,2,3-triazoles with isoxazoles via 1,4-diazahexatriene intermediates
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Cyclocondensation reactions to form the heterocyclic scaffolds, followed by appropriate substitution reactions
Key Intermediates and Starting Materials
Table 3: Key Intermediates in Potential Synthetic Routes
Analytical Methods and Characterization
Spectroscopic Characterization
Standard analytical methods for characterizing 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on data from related compounds, the expected 1H-NMR profile would include:
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A singlet at approximately δ 2.4-2.5 ppm for the methyl group at position 2
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Signals for the aromatic protons of the pyrazolo[1,5-a]pyrazine core
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Complex patterns for the 1,4-diazepane ring protons in the range of δ 1.7-3.8 ppm
Mass Spectrometry
Expected features include:
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Molecular ion peak at m/z 231 corresponding to the molecular formula C₁₂H₁₇N₅
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Characteristic fragmentation patterns involving the loss of fragments from the diazepane ring
Chromatographic Methods
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are typically employed for the purification and analysis of heterocyclic compounds like 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine. These methods allow for separation and identification based on the compound's polarity and interaction with stationary phases.
Research Applications and Future Perspectives
Current Research Applications
4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine has potential applications in several research areas:
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As a pharmacological tool for studying receptor-ligand interactions
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As a building block for the synthesis of more complex bioactive molecules
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As a potential lead compound for drug discovery programs targeting CNS disorders or cancer
Future Research Directions
Several promising research directions for this compound include:
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Comprehensive pharmacological profiling against various receptor types and enzyme systems
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Optimization of synthetic routes for improved yields and purity
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Development of structural analogs with enhanced potency or selectivity
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Investigation of potential applications as PROTAC linkers, similar to other 1,4-diazepane-containing compounds
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Exploration of specific structure-activity relationships through systematic modification of the core structure
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